molecular formula C10H23NO2 B13484141 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol

4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol

Cat. No.: B13484141
M. Wt: 189.30 g/mol
InChI Key: APMMEMFSLXEERX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a methyl group attached to a heptanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia, reduction of nitriles, and reduction of amides . Another method includes the use of amide intermediates, which are easily made from ammonia or amines by reaction with carboxylic acid chlorides or anhydrides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction employs boron reagents and palladium catalysts to form carbon-carbon bonds .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it has potential therapeutic applications due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways . The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol include 4-aminocoumarin derivatives and other aminomethyl-substituted compounds . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

4-(aminomethyl)-1-methoxy-3-methylheptan-3-ol

InChI

InChI=1S/C10H23NO2/c1-4-5-9(8-11)10(2,12)6-7-13-3/h9,12H,4-8,11H2,1-3H3

InChI Key

APMMEMFSLXEERX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C)(CCOC)O

Origin of Product

United States

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